Betamethasone Enol Aldehyde Z Isomer
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Overview
Description
Betamethasone Enol Aldehyde Z Isomer, also known as Betamethasone- (Z)-enolaldehyde, is a key degradation and metabolic intermediate from a group of corticosteroids containing the 1,3-dihydroxyacetone side chain on their D-rings . It is derived from Betamethasone Dipropionate, which is a glucocorticoid . It is used as an anti-inflammatory and antibacterial ointment for dermatosis .
Synthesis Analysis
The formation of enol aldehydes from these corticosteroids is via acid-catalyzed beta-elimination of water from the side chain, a process known as Mattox rearrangement .Molecular Structure Analysis
The chemical name for Betamethasone Enol Aldehyde Z Isomer is (11beta,16beta,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17 (20)-trien-21-al . The molecular formula is C22H27FO4 and the molecular weight is 374.45 g/mol .Chemical Reactions Analysis
Enol aldehydes are one type of key degradation and metabolic intermediates from a group of corticosteroids containing the 1,3-dihydroxyacetone side chain on their D-rings . The formation of enol aldehydes from these corticosteroids is via acid-catalyzed beta-elimination .Physical And Chemical Properties Analysis
The melting point of Betamethasone Enol Aldehyde Z Isomer is >176°C (dec.) and the boiling point is predicted to be 566.3±50.0 °C . The density is predicted to be 1.28±0.1 g/cm3 . It is slightly soluble in Chloroform (when heated and sonicated) and DMSO . It is stored under inert atmosphere at -20°C .Scientific Research Applications
Enol aldehydes, including Betamethasone Enol Aldehyde Z Isomer, are important degradation and metabolic intermediates from corticosteroids like betamethasone. They are formed through a process known as Mattox rearrangement, which is acid-catalyzed β-elimination of water from the side chain (Chen et al., 2009).
Betamethasone Enol Aldehyde Z Isomer has been identified as a key intermediary degradant in the forced degradation of betamethasone sodium phosphate under solid state. Its hydration followed by an intramolecular Cannizzaro reaction leads to the formation of four diastereomeric degradants of betamethasone (Li et al., 2009).
The analysis of betamethasone and related compounds, including its isomers and esterification products, has been enhanced by the development of liquid chromatography/electrospray ionisation mass spectrometry (HPLC/ESI-MS) methods. This advancement aids in the differentiation and structural elucidation of these compounds, which is crucial in the analysis of counterfeit drugs (Arthur et al., 2004).
A stability-indicating reverse-phase high performance liquid chromatography (RP-HPLC) method has been developed to accurately quantify low levels of betamethasone and its related compounds, including the aldehyde forms. This method is essential for assessing the stability of betamethasone in pharmaceutical formulations (Fu et al., 2010).
properties
IUPAC Name |
(2Z)-2-[(9R,10S,11S,13S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15?,16?,18-,20-,21-,22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYMPHSFTLTHRI-HPHSSAEMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]\1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Betamethasone Enol Aldehyde Z Isomer | |
CAS RN |
52647-06-0 |
Source
|
Record name | Betamethazone enol aldehyde Z-isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052647060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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